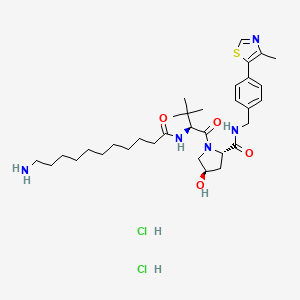
(S,R,S)-AHPC-C10-NH2 dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R,S)-AHPC-C10-NH2 dihydrochloride is a compound used in the recruitment of the von Hippel-Lindau (VHL) protein, which is crucial for targeted protein degradation. This compound is part of the proteolysis-targeting chimeras (PROTACs) technology, which is a novel approach in drug discovery and development. The compound is known for its ability to form a complex with VHL, leading to the degradation of target proteins.
Mécanisme D'action
Target of Action
The primary target of the compound (S,R,S)-AHPC-C10-NH2 (dihydrochloride) is the von Hippel-Lindau (VHL) protein . The VHL protein is a key component of the body’s cellular machinery for targeting proteins for degradation .
Mode of Action
(S,R,S)-AHPC-C10-NH2 (dihydrochloride) acts as a ligand for the VHL protein, facilitating its recruitment . This compound can be connected to the ligand for another protein (e.g., BCR-ABL1) by a linker to form Proteolysis-Targeting Chimeras (PROTACs) such as GMB-475 . This interaction leads to the degradation of the target protein .
Biochemical Pathways
The biochemical pathway affected by (S,R,S)-AHPC-C10-NH2 (dihydrochloride) involves the ubiquitin-proteasome system . By recruiting the VHL protein, this compound facilitates the tagging of the target protein for degradation. This process affects downstream effects related to the function of the target protein.
Result of Action
The result of the action of (S,R,S)-AHPC-C10-NH2 (dihydrochloride) is the degradation of its target protein . For example, when connected to a ligand for the BCR-ABL1 protein, it forms a PROTAC that induces the degradation of BCR-ABL1 .
Analyse Biochimique
Biochemical Properties
(S,R,S)-AHPC-C10-NH2 (dihydrochloride) plays a significant role in biochemical reactions. It interacts with the von Hippel-Lindau (VHL) protein, a key component in the ubiquitin-proteasome system . This interaction is crucial for the formation of PROTACs, which are designed to degrade specific proteins within cells .
Cellular Effects
The effects of (S,R,S)-AHPC-C10-NH2 (dihydrochloride) on cellular processes are primarily related to its role in protein degradation. By forming PROTACs, it can target specific proteins for degradation, thereby influencing various cellular processes. For instance, GMB-475, a PROTAC formed using this compound, induces the degradation of BCR-ABL1, a protein involved in certain types of leukemia .
Molecular Mechanism
The molecular mechanism of (S,R,S)-AHPC-C10-NH2 (dihydrochloride) involves its interaction with the VHL protein and the formation of PROTACs . The compound serves as a ligand that recruits the VHL protein, which is part of an E3 ubiquitin ligase complex. This complex tags specific proteins with ubiquitin, marking them for degradation by the proteasome .
Metabolic Pathways
As it interacts with the VHL protein and forms PROTACs, it likely plays a role in the ubiquitin-proteasome system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-C10-NH2 dihydrochloride involves multiple steps, starting from the basic building blocks. The synthetic route typically includes the formation of the core structure, followed by the introduction of functional groups necessary for its activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product. The process is designed to be cost-effective and environmentally friendly, adhering to industrial standards and regulations.
Analyse Des Réactions Chimiques
Types of Reactions
(S,R,S)-AHPC-C10-NH2 dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH.
Major Products Formed
Applications De Recherche Scientifique
(S,R,S)-AHPC-C10-NH2 dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases involving aberrant protein expression.
Industry: Utilized in the development of new drugs and therapeutic strategies, contributing to advancements in pharmaceutical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S,R,S)-AHPC dihydrochloride: Another VHL ligand used in PROTAC technology.
(S,R,S)-AHPC-Me dihydrochloride: A methylated derivative with similar properties.
(S,R,S)-AHPC-C2-NH2 dihydrochloride: A shorter chain analog with comparable activity.
Uniqueness
(S,R,S)-AHPC-C10-NH2 dihydrochloride is unique due to its specific chain length and functional groups, which confer distinct binding properties and activity. This makes it a valuable tool in the study of protein degradation and the development of targeted therapies.
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51N5O4S.2ClH/c1-23-29(43-22-36-23)25-16-14-24(15-17-25)20-35-31(41)27-19-26(39)21-38(27)32(42)30(33(2,3)4)37-28(40)13-11-9-7-5-6-8-10-12-18-34;;/h14-17,22,26-27,30,39H,5-13,18-21,34H2,1-4H3,(H,35,41)(H,37,40);2*1H/t26-,27+,30-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANLWYRSPUHEKW-MIZQACOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53Cl2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
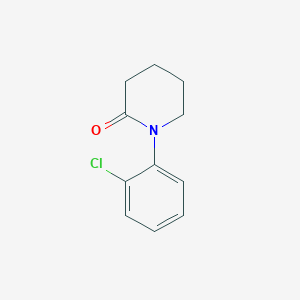
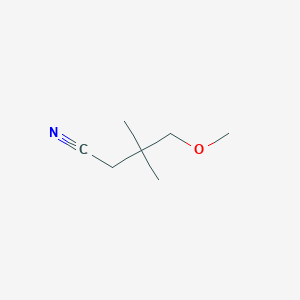
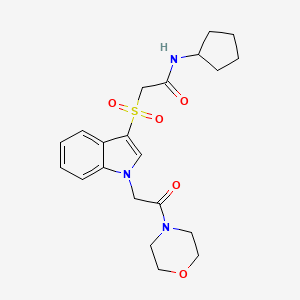
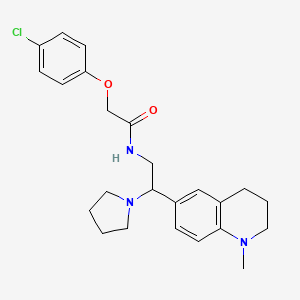
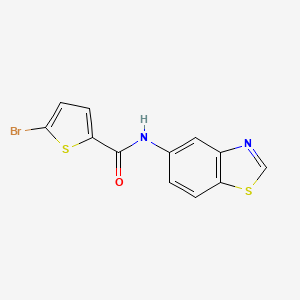
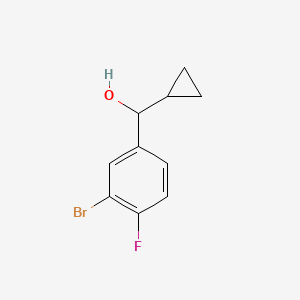
![1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B2609084.png)
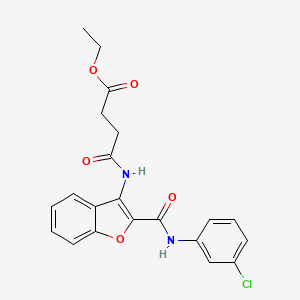
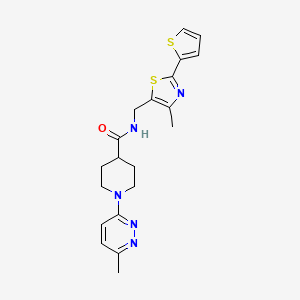
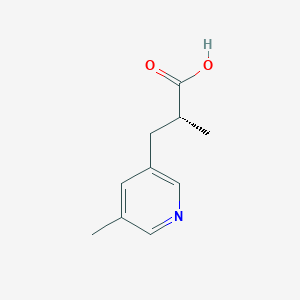
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2609089.png)

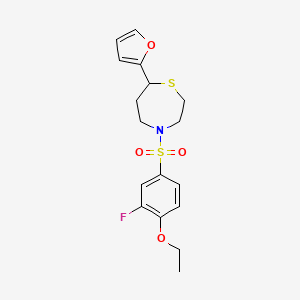
![N-cyclopentyl-4-(3-methylbutyl)-2-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2609094.png)
